molecular formula C22H27Cl2N3O3S B11474160 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide

Cat. No.: B11474160
M. Wt: 484.4 g/mol
InChI Key: WPYPINXLAKXFAT-UHFFFAOYSA-N
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Description

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes dichloro, dimethylamino, sulfonyl, and piperidinophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. The process often includes chlorination, sulfonylation, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. Advanced techniques such as flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-sulfamoylbenzoic acid: Shares the dichloro and sulfonyl groups but lacks the piperidinophenyl and dimethylamino groups.

    2,4-dichloro-5-(dimethylamino)sulfonylbenzoic acid: Similar structure but without the piperidinophenyl group.

Uniqueness

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the piperidinophenyl group, in particular, enhances its ability to interact with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C22H27Cl2N3O3S

Molecular Weight

484.4 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide

InChI

InChI=1S/C22H27Cl2N3O3S/c1-15(16-7-9-17(10-8-16)27-11-5-4-6-12-27)25-22(28)18-13-21(20(24)14-19(18)23)31(29,30)26(2)3/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,28)

InChI Key

WPYPINXLAKXFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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